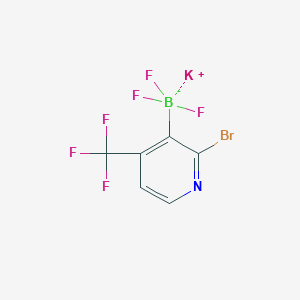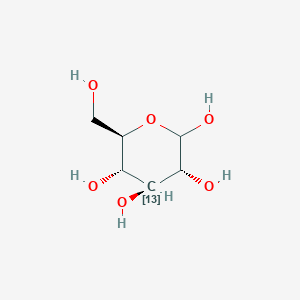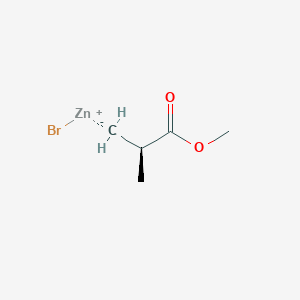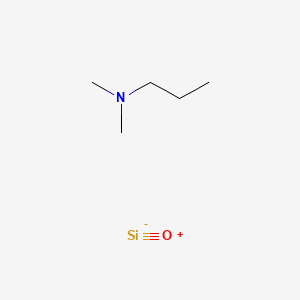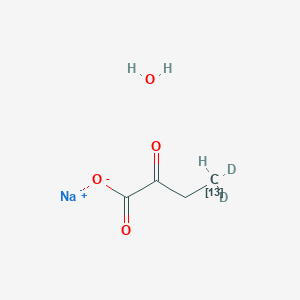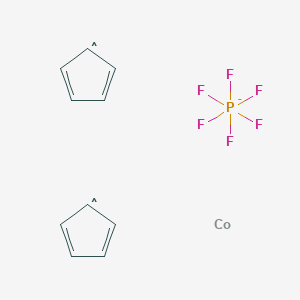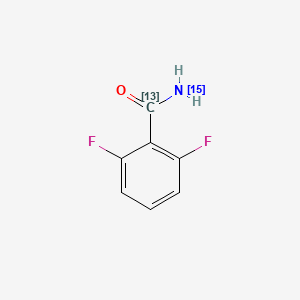
2,6-difluoro(15N)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro(15N)benzamide is a fluorinated benzamide derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a nitrogen isotope (^15N) in the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro(15N)benzamide typically involves the fluorination of benzamide precursors. One common method includes the reaction of 2,6-difluorobenzoic acid with ammonia or an amine source containing the ^15N isotope. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms and the incorporation of the ^15N isotope.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., hydroxide, alkoxide), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
科学的研究の応用
2,6-Difluoro(15N)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2,6-difluoro(15N)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ^15N isotope can be used in nuclear magnetic resonance (NMR) studies to investigate the compound’s binding dynamics and conformational changes.
類似化合物との比較
2,6-Difluorobenzamide: Lacks the ^15N isotope, used in similar applications but with different isotopic labeling.
2,4-Difluorobenzamide: Fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
3,5-Difluorobenzamide: Another positional isomer with distinct properties and applications.
Uniqueness: 2,6-Difluoro(15N)benzamide is unique due to the presence of the ^15N isotope, which provides valuable insights in NMR studies and enhances its utility in research applications. The specific positioning of fluorine atoms also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
1173021-01-6 |
|---|---|
分子式 |
C7H5F2NO |
分子量 |
159.10 g/mol |
IUPAC名 |
2,6-difluoro(15N)benzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i7+1,10+1 |
InChIキー |
AVRQBXVUUXHRMY-ZCIFZXMMSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)[13C](=O)[15NH2])F |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


